molecular formula C19H15BrF2N3O6PS2 B12393200 Anticancer agent 144

Anticancer agent 144

Cat. No.: B12393200
M. Wt: 594.3 g/mol
InChI Key: AMONNCQJDCJXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 144 involves multiple steps, starting with the preparation of substituted benzothiophene derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

Anticancer agent 144 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer agent 144 has a wide range of scientific research applications:

Mechanism of Action

Anticancer agent 144 exerts its effects by inhibiting the activity of protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase 1B. These enzymes are involved in the regulation of cellular signaling pathways that control cell growth and survival. By inhibiting these enzymes, this compound disrupts these pathways, leading to the suppression of cancer cell proliferation and induction of apoptosis (programmed cell death) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anticancer agent 144 is unique due to its dual inhibition of both protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase 1B, which enhances its anticancer efficacy. Additionally, its low inhibitory concentration (IC50) value makes it a highly potent compound for cancer research .

Properties

Molecular Formula

C19H15BrF2N3O6PS2

Molecular Weight

594.3 g/mol

IUPAC Name

[[3-bromo-7-[(4-methylsulfonylphenyl)methoxy]-5-(1H-1,2,4-triazol-5-yl)-1-benzothiophen-2-yl]-difluoromethyl]phosphonic acid

InChI

InChI=1S/C19H15BrF2N3O6PS2/c1-34(29,30)12-4-2-10(3-5-12)8-31-14-7-11(18-23-9-24-25-18)6-13-15(20)17(33-16(13)14)19(21,22)32(26,27)28/h2-7,9H,8H2,1H3,(H,23,24,25)(H2,26,27,28)

InChI Key

AMONNCQJDCJXMV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)COC2=CC(=CC3=C2SC(=C3Br)C(F)(F)P(=O)(O)O)C4=NC=NN4

Origin of Product

United States

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